molecular formula C7H9NO B085996 4-(Methylamino)phenol CAS No. 150-75-4

4-(Methylamino)phenol

Cat. No.: B085996
CAS No.: 150-75-4
M. Wt: 123.15 g/mol
InChI Key: ZFIQGRISGKSVAG-UHFFFAOYSA-N
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Description

4-(Methylamino)phenol (CAS: 55-55-0), also known as metol or N-methyl-4-hydroxyaniline, is a phenylalkylamine derivative with a methylamino (-NHCH₃) group at the para position of a phenolic ring . It is widely studied due to its versatile reactivity and applications in organic synthesis, dye production, and biochemical research. The compound exists in a hemisulfate salt form (this compound hemisulfate salt), enhancing its water solubility for industrial and laboratory use . Notably, it has been detected in human blood, suggesting metabolic or environmental exposure relevance . Its structure combines electron-donating (methylamino) and acidic (phenolic -OH) groups, enabling diverse chemical modifications and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylamino)phenol can be synthesized through several methods. One common method involves the methylation of 4-aminophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures .

Industrial Production Methods

In industrial settings, this compound is often produced through a similar methylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cosmetic Applications

Hair Dyes
4-(Methylamino)phenol is predominantly used in oxidative hair dye formulations. According to the SCCP (Scientific Committee on Consumer Products), it is employed at a maximum concentration of 1.35% in hair dyes. Studies indicate that after application, the majority of the compound is removed from the skin surface within 30 minutes, with a total recovery rate of approximately 96% after 24 hours . The compound exhibits clastogenic properties, raising concerns about its genotoxicity; however, it remains widely used due to its effectiveness as a dye precursor .

Skin Sensitization Studies
Research conducted using the local lymph node assay (LLNA) found that p-methylaminophenol sulfate acts as a moderate skin sensitizer. The effective concentration required to elicit a significant immune response was determined to be around 2.2% . This data is crucial for formulating safe cosmetic products.

Determination of Phosphate
In analytical chemistry, this compound sulfate is utilized for the determination of phosphate levels in various samples. Its chemical properties allow for effective colorimetric analysis, which is essential for environmental monitoring and quality control in industrial processes .

Toxicological Studies

Genotoxicity and Safety Assessment
Toxicological assessments have been conducted to evaluate the safety profile of p-methylaminophenol and its sulfate form. In vitro studies indicated that the compound could induce chromosomal aberrations and mutations in mammalian cells under certain conditions . However, it has not been conclusively linked to reproductive or developmental toxicity based on available data.

Case Study: Genotoxicity Testing

A study assessed the mutagenic potential of p-methylaminophenol using L5178Y mouse lymphoma cells under both metabolic activation conditions and found significant increases in mutant frequencies . This highlights the need for careful consideration when using this compound in consumer products.

Mechanism of Action

The mechanism of action of 4-(Methylamino)phenol involves its ability to act as a reducing agent. It donates electrons to other molecules, thereby reducing them. This property is particularly useful in photographic development, where it reduces silver ions to metallic silver, forming the image on the photographic film .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

4-(Methylamino)phenol derivatives vary in substituents, which critically influence their physical, chemical, and biological properties. Key examples include:

Compound Name Substituents/Modifications Key Features
This compound -NHCH₃ at C4, -OH at C1 Moderate electron-donating effect; forms stable salts (e.g., hemisulfate) .
2-Methoxy-5-((phenylamino)methyl)phenol -OCH₃ at C2, -CH₂-NHPh at C5 Enhanced steric bulk; forms supramolecular structures via hydrogen bonding .
4-(Methylamino)-2-(phenylsulfonyl)phenol (MSP2) -SO₂Ph at C2 Higher melting point (201–203°C) due to sulfonyl group .
4-[2-(Methylamino)ethyl]phenol -CH₂CH₂NHCH₃ at C4 Increased hydrophilicity; found in corn cob liquid smoke with antibacterial properties .
4-[[(4-Nitrobenzylidene)amino]methyl]phenol Azomethine (-CH=N-) linker at C4 Liquid crystalline behavior; thermotropic applications .

Structural Insights :

  • Electron-Donating Groups: The methylamino group in this compound moderately activates the aromatic ring for electrophilic substitution, contrasting with stronger activation by -NH₂ (4-aminophenol) or -NMe₂ (4-dimethylaminophenol) .
  • Sulfonyl Derivatives : MSP2 and MSP4 exhibit higher thermal stability (melting points >180°C) due to strong intermolecular forces from sulfonyl groups .

Key Differences :

  • Sodium borohydride reduction is employed for stabilizing secondary amines in complex derivatives .
  • BODIPY conjugates (e.g., 4-[2-[4-(methylamino)phenyl]ethenyl]phenol) utilize cross-coupling reactions to attach fluorophores for amyloid-β imaging .

Physicochemical Properties

Property This compound MSP2 4-[2-(Methylamino)ethyl]phenol
Melting Point Not reported 201–203°C (dec.) Not reported
Solubility Water-soluble (salt) Low in polar solvents Moderate in water
Reduction Potential 5.1 V Not reported Not reported

Notable Trends:

  • Sulfonyl groups (MSP2/MSP4) reduce solubility but enhance thermal stability.
  • The hemisulfate salt of this compound improves aqueous handling in industrial applications .

Contrast with Similar Compounds :

  • While MSP2/MSP4 are intermediates in sulfone-based drug synthesis, azomethine derivatives () are tailored for materials science (e.g., liquid crystals) .

Biological Activity

4-(Methylamino)phenol, also known as p-methylaminophenol (p-MAP), is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, potential therapeutic applications, and associated health risks.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a methylamino group attached to a phenolic ring. Its chemical formula is C7H10N2OC_7H_10N_2O, and it is typically encountered in the form of its hemisulfate salt. The compound's structure contributes to its reactivity and biological interactions.

Antioxidant Properties

Research has demonstrated that p-MAP exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress. In studies comparing various compounds, p-MAP demonstrated a higher antioxidant capacity than some other phenolic compounds, although it was less potent than fenretinide (4-HPR) in terms of anticancer activity .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has been found to inhibit cell growth and induce apoptosis in various cancer cell lines, including HL60 (a human promyelocytic leukemia cell line) and MCF-7 (a breast cancer cell line). The compound's antiproliferative effects were comparable to those of 4-HPR but were noted to be less potent .

Table 1: Comparison of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
p-MethylaminophenolHL6015Apoptosis induction
4-HPRHL6010Apoptosis induction
p-AminophenolMCF-730Growth inhibition

The mechanisms through which p-MAP exerts its biological effects are multifaceted:

  • Apoptosis Induction : p-MAP triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Radical Scavenging : The compound scavenges reactive oxygen species (ROS), which can mitigate oxidative damage in cells.
  • Inhibition of Cell Proliferation : By interfering with cellular signaling pathways, p-MAP can reduce the proliferation rates of various cancer cell lines.

Toxicological Profile

While p-MAP shows promise in therapeutic applications, it is essential to consider its toxicological profile:

  • Methemoglobinemia : Prolonged exposure or high doses can lead to methemoglobinemia, a condition where hemoglobin is modified such that it cannot effectively release oxygen to tissues. Symptoms include cyanosis and respiratory distress .
  • Skin Sensitization : Studies indicate that p-MAP can act as a moderate skin sensitizer, with potential for allergic reactions upon prolonged contact .
  • Chronic Health Effects : Long-term exposure may adversely affect the nervous system, liver, kidneys, and bone marrow, leading to conditions such as anemia and weakness .

Case Studies

Several case studies have documented the effects of p-MAP:

  • Case Study on Methemoglobinemia : A report highlighted a case where an individual developed methemoglobinemia after accidental ingestion of a hair dye containing p-MAP. The patient exhibited symptoms consistent with oxygen deprivation and required medical intervention .
  • Antioxidant Study : In another study examining the antioxidant properties of various phenolic compounds, p-MAP was shown to significantly reduce lipid peroxidation in rat liver microsomes, indicating its potential protective role against oxidative damage .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Methylamino)phenol derivatives in organic chemistry?

  • Methodology :

  • Condensation reactions : Use formaldehyde (HCHO) as a catalyst to couple 4-aminophenol with heterocyclic amines (e.g., 1,3,4-thiadiazole derivatives). Purify products via silica gel chromatography and validate structures using ¹H/¹³C-NMR .
  • Protection/deprotection strategies : For phenolic hydroxyl groups, employ tert-butyldimethylsilyl (TBDMS) ether protection, followed by cleavage with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Key precautions :

  • Use PPE (gloves, safety goggles, respirators) to avoid skin/eye contact and inhalation of dust/aerosols.
  • Store in dry, ventilated areas away from ignition sources.
  • Dispose of waste via approved hazardous chemical protocols. Acute toxicity (Oral Category 4) and aquatic toxicity (Acute/Chronic Category 1) require strict environmental controls .

Q. How can researchers assess the purity and structural integrity of this compound derivatives?

  • Analytical techniques :

  • Chromatography : Thin-layer chromatography (TLC) for reaction monitoring; silica gel chromatography for purification.
  • Spectroscopy : ¹H/¹³C-NMR for structural confirmation, UV-vis spectroscopy for electronic properties.
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

Advanced Research Questions

Q. How do the electrochemical properties of this compound compare to structurally related phenolic compounds?

  • Data analysis :

  • Reduction potential data (e.g., 5.1 V for this compound vs. 5.1 V for 4-aminophenol) suggest similar redox behavior in aqueous solutions. Substituent effects (e.g., methylamino groups) may stabilize radical intermediates, impacting electron-transfer reactions .
    • Experimental design : Use cyclic voltammetry in buffered aqueous solutions to compare oxidation/reduction peaks with analogs like 4-methoxyphenol or 4-dimethylaminophenol.

Q. How can contradictory reports on the biological activity of this compound derivatives be resolved?

  • Critical considerations :

  • Structural variability : Minor modifications (e.g., cyclopropylmethoxy or combretastatin hybrid scaffolds) significantly alter receptor binding or antimicrobial efficacy .
  • Assay conditions : Standardize cell lines, solvent controls (DMSO/ethanol solubility limits: 74 mg/mL), and concentration ranges to reduce variability .
  • Purity thresholds : Ensure >95% purity (via GC/HPLC) to exclude confounding byproducts .

Q. What strategies optimize the synthesis of this compound-based selective estrogen receptor modulators (SERMs)?

  • Case study :

  • Hybrid scaffolds : Combine this compound with combretastatin or cyclofenil moieties to enhance ERα/ERβ selectivity.
  • Synthetic steps :

Functionalize the phenol ring with 2-(methylamino)ethoxy side chains.

Use palladium-catalyzed cross-coupling for aryl-aryl bond formation.

Validate binding affinity via competitive ligand displacement assays .

Q. What environmental impact assessments are needed for this compound in research workflows?

  • Mitigation strategies :

  • Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to evaluate acute/chronic aquatic toxicity .
  • Green chemistry : Explore biocatalytic routes (e.g., laccase-mediated oxidation) to reduce hazardous byproducts .

Q. Data Contradiction Analysis

  • Example : Discrepancies in antimicrobial activity may arise from:
    • Strain specificity : Gram-positive vs. Gram-negative bacterial sensitivity.
    • Derivative functionalization : Thiadiazole or sydnone ring additions alter membrane permeability .

Properties

IUPAC Name

4-(methylamino)phenol
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InChI

InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3
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InChI Key

ZFIQGRISGKSVAG-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=C(C=C1)O
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Molecular Formula

C7H9NO
Record name p-(METHYLAMINO)PHENOL
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Related CAS

1936-57-8 (unspecified sulfate), 51-72-9 (sulfate[1:1]), 55-55-0 (sulfate[2:1]), 55-55-0 (sulfate salt/solvate)
Record name N-Methyl-4-aminophenol
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DSSTOX Substance ID

DTXSID8043783
Record name N-Methyl-p-aminophenol
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Molecular Weight

123.15 g/mol
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Physical Description

Colorless solid; [ICSC], COLOURLESS CRYSTALS.
Record name N-Methyl-4-aminophenol
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Boiling Point

209-211 °C at 1.6 kPa
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Solubility

Soluble in alcohol, ether, Slightly soluble in ethanol; insoluble in diethyl ether, Solubility in water, g/100ml at 25 °C: 1.17
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Vapor Pressure

0.05 [mmHg], 3.07X10-3 mm Hg at 25 °C
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Color/Form

Colorless needles

CAS No.

150-75-4
Record name N-Methyl-p-aminophenol
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Record name P-METHYLAMINOPHENOL
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Melting Point

87 °C
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Synthesis routes and methods

Procedure details

A mixture of p-(N-methylamino)phenol sulfate (13.6 g, 80 mmol), calcium carbonate (15 g, 160 mmol and water (30 mL) was triturated with mortar and pestil, and repeatedly extracted with ether (8×60 mL). The combined ether extracts were washed with water, and dried with anhydrous sodium sulfate. The solution was then evaporated to dryness, and the solid residue dried in vacuum over phosphorus pentoxide at ambient temperature to provide 7.32 g (60 mmol) of p-(N-methylamino)phenol. To anhydrous ether (240 mL) was added pyridine (4.8 mL, 60 mmol) and p-(N-methylamino)phenol 7.32 g (60 mmol). The resulting solution was added dropwise to a cooled solution (0° C.) of phosphorous oxychloride (5.4 mL, 60 mmol) in ether (100 mL) with stirring under nitrogen. The reaction mixture was stirred at room temperature for 60 minutes, filtered, and the filtrate added dropwise to a saturated solution of anhydrous ammonia in ether (450 mL, 0° C.). The reaction mixture was allowed to warm to room temperature with stirring (60 minutes). A white precipitate formed which was isolated by filtration, rinsed with ether and dried in vacuum over phosphorous pentoxide at room temperature.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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